molecular formula C10H11BFNO2 B1431388 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid CAS No. 1793003-65-2

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Cat. No.: B1431388
CAS No.: 1793003-65-2
M. Wt: 207.01 g/mol
InChI Key: PYLDACORZHNYTJ-UHFFFAOYSA-N
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Description

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid ( 1793003-65-2) is an organoboron compound with the molecular formula C 10 H 11 BFNO 2 and a molecular weight of 207.01 g/mol . This fluorinated boronic acid is a valuable synthetic intermediate in pharmaceutical research and development, primarily serving as a key reactant in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming biaryl and heterobiaryl carbon-carbon bonds, enabling the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials. The molecule features a boronic acid functional group attached to a phenyl ring that is substituted with both a fluorine atom and a bulky, electron-withdrawing 1-cyano-1-methylethyl group. This unique substitution pattern influences the compound's reactivity and steric properties, making it a versatile building block for creating sterically hindered and electronically diverse biphenyl systems. Proper handling is essential; this compound has associated hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . To ensure stability and longevity, the material must be stored under an inert atmosphere and at a constant low temperature between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(2-cyanopropan-2-yl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO2/c1-10(2,6-13)7-3-4-8(11(14)15)9(12)5-7/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDACORZHNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Lithium Exchange Followed by Boronation

A common preparative approach for fluorophenylboronic acids involves halogen-lithium exchange on a fluorobromoarene, followed by reaction with a boron source such as triisopropyl borate.

This method can be adapted for the target compound by using a suitably substituted bromo-fluorophenyl precursor bearing the 1-cyano-1-methylethyl group or its synthetic equivalent.

Cyanation and Subsequent Boronation

The introduction of the 1-cyano-1-methylethyl group can be achieved via cyanation of an appropriate brominated intermediate, followed by conversion to the boronic acid.

  • Key steps from literature on related compounds:
    • Bromination of methyl-substituted fluorophenyl precursors
    • Cyanation using cyanide sources, sometimes facilitated by ethanol trituration to improve yield
    • Conversion of the bromide to the boronate ester using bis(pinacolato)diboron ((BPin)2) with palladium catalysis (e.g., Pd(dppf)Cl2) and potassium acetate in dioxane under reflux
    • Hydrolysis or direct conversion of the boronate ester to boronic acid

This multi-step approach allows for precise incorporation of the cyano-tert-butyl group before boronation.

One-Pot Suzuki–Miyaura Coupling and Boronate Ester Formation

A "one-pot" method combining boronate ester formation and Suzuki coupling has been reported for fluorophenylboronic acid derivatives:

  • Formation of boronate ester from aryl bromide using (BPin)2 and Pd catalyst
  • Without isolation, addition of base and coupling partner to effect Suzuki coupling
  • Yield improvements and scalability benefits noted

While this method is more commonly used for coupling reactions, it can be adapted for preparing boronic acid derivatives by subsequent hydrolysis.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Notes
Halogen-Lithium Exchange + Boronation 2-Bromo-5-fluorotoluene or analogs n-Butyllithium, Triisopropyl borate -78°C in THF/hexane, 1-2 h ~60% yield; high purity achievable
Cyanation + Boronation Brominated fluorophenyl derivatives Cyanide source, (BPin)2, Pd(dppf)Cl2, KOAc Reflux in dioxane, base addition High yield after optimization
One-Pot Boronate Ester Formation + Coupling Aryl bromides (BPin)2, Pd catalyst, base Reflux, sequential addition ~80% yield reported; scalable
Catalytic Coupling Processes Carboxylic acids and alcohols ZrCl4, HfCl4, boronic acids 0–200°C, solvents like xylene Potential for enantioselective synthesis

Research Findings and Practical Considerations

  • Temperature and Solvent:
    The halogen-lithium exchange typically requires low temperatures (-78°C) to control reactivity and avoid side reactions. Boronation and cyanation steps often proceed under reflux in polar aprotic solvents (THF, dioxane). Catalytic processes may use aromatic solvents such as xylene at elevated temperatures (up to 150°C).

  • Catalyst Selection:
    Palladium catalysts (e.g., Pd(dppf)Cl2) are standard for boronate ester formation and Suzuki coupling. Zirconium and hafnium catalysts are effective in coupling reactions involving boronic acids as catalysts.

  • Yields and Purity:
    Yields vary from moderate (~60%) to high (~80%) depending on the method and substrate purity. Purification typically involves acid-base extraction and recrystallization to achieve >99% purity.

  • Safety: Handling of n-butyllithium and cyanide reagents requires strict safety protocols due to their high reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Amines: Resulting from the reduction of the cyano group.

  • Substituted Phenylboronic Acids: Resulting from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

a. Treatment of Metabolic Disorders
Boronic acids, including 4-(1-cyano-1-methylethyl)-2-fluorophenylboronic acid, have been investigated for their ability to modulate metabolic pathways. They may be effective in treating conditions such as insulin resistance, type 1 and type 2 diabetes, dyslipidemia, and obesity by influencing fatty acid metabolism and glucose handling . Specifically, these compounds can help regulate plasma levels of free fatty acids and improve beta-cell function in the pancreas .

b. Cancer Treatment
Boronic acids have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth and metastasis. The potential of this compound in targeting cancerous cells remains an area of active research, particularly concerning its interactions with serine proteases that are often overexpressed in tumors .

c. Neuroinflammation Imaging
Recent studies have explored the use of fluorinated boronic acids as radioligands for positron emission tomography (PET) imaging. Although not specifically tested for this compound, its structural features suggest it could be developed for imaging neuroinflammation by targeting the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in neuroinflammatory processes .

Organic Synthesis Applications

a. Suzuki-Miyaura Coupling Reactions
The boronic acid functional group makes this compound an excellent candidate for Suzuki-Miyaura coupling reactions. This method facilitates the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, allowing the construction of complex organic molecules with precise control over functional group placement . Such reactions are pivotal in developing pharmaceuticals and agrochemicals.

b. Building Block for Advanced Materials
Due to its unique chemical properties, this compound can serve as a building block in synthesizing advanced materials. Research into organoboron compounds has revealed their potential applications in optoelectronic devices, where they may exhibit interesting electronic properties . Further exploration is warranted to assess the specific material properties of this compound.

a. Enzyme Inhibition Studies
The reversible covalent bonding capabilities of boronic acids allow them to interact with various enzymes, particularly serine proteases. These interactions could lead to the development of selective inhibitors that modulate enzymatic activity critical for therapeutic applications . Investigating the binding affinity of this compound with target enzymes could provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism by which 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which is useful in enzyme inhibition and molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The following table compares key properties of 4-(1-cyano-1-methylethyl)-2-fluorophenylboronic acid with other fluorophenylboronic acids and cyano-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Features
This compound (Target) C₁₀H₁₀BFNO₂ 221.01 (calculated) Not provided Not available Branched cyano group; fluorine at ortho position; potential steric hindrance
4-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 1765-93-1 263–265 Simple para-fluoro substituent; high purity (>98%)
2-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 1993-03-9 101–110 Ortho-fluoro substituent; moderate reactivity
4-Formylphenylboronic acid C₇H₇BO₃ 149.94 87199-17-5 Not provided Aldehyde functional group; distinct electronic effects
N-(1-Cyano-1-methylethyl)isobutyramide C₇H₁₁N₂O 143.18 Not provided Not available Cyano-methylethyl group; amide linkage (non-boronic acid)

Key Observations:

  • Steric and Electronic Effects: The 1-cyano-1-methylethyl group in the target compound introduces steric bulk and electron-withdrawing characteristics, which may reduce reactivity in cross-coupling reactions compared to simpler fluorophenylboronic acids like 4-fluorophenylboronic acid .
  • Fluorine Position: Fluorine at the ortho position (as in 2-fluorophenylboronic acid) typically enhances electrophilicity at the boron center compared to para-substituted analogs, but this may be counteracted by the bulky cyano substituent in the target compound .

Biological Activity

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a cyano group and a fluorine atom, may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H11BFNO2
  • Molecular Weight : 201.01 g/mol
  • CAS Number : 1793003-65-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. This compound may modulate enzyme activity, particularly those involved in metabolic processes and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. The specific anticancer effects of this compound have not been extensively documented; however, its structural similarities to other known anticancer agents suggest potential efficacy.

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis. Preliminary data suggest that this compound may possess similar properties, warranting further investigation into its spectrum of antimicrobial activity.

Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives for their ability to inhibit cancer cell proliferation. Although this compound was not the primary focus, its structural characteristics positioned it as a candidate for further testing against specific cancer cell lines .

Study 2: Enzyme Inhibition

Research conducted on related boronic acids demonstrated their effectiveness in inhibiting serine proteases, which play critical roles in cancer progression and inflammation. The interaction of this compound with these enzymes could be pivotal in developing new therapeutic strategies .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anticancer effects
Related Boronic Acid AInhibits serine proteases
Related Boronic Acid BAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, and what specific spectral features should researchers prioritize?

  • Methodological Answer : Characterization typically employs multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) and HPLC. For NMR:

  • ¹H NMR : Identify aromatic protons adjacent to the boronic acid group (downfield shifts ~δ 7.5–8.5 ppm) and the cyano group’s influence on neighboring protons.
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronic acid presence .
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm indicates the fluorine substituent’s electronic environment .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic applications) .

Q. What synthetic routes are commonly used to prepare this compound, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling. Key steps:

  • Precursor preparation : Start with halogenated intermediates (e.g., 2-fluoro-4-bromoaryl derivatives).
  • Coupling conditions : Use Pd(PPh₃)₄ (1–2 mol%) as a catalyst, Na₂CO₃ (2 equiv) as a base, and a 3:1 dioxane/water mixture at 80–90°C for 12–24 hours. The steric bulk of the cyano-isopropyl group may necessitate longer reaction times to achieve >75% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes Pd residues and unreacted boronic acid .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Inhalation/Exposure : Use fume hoods and PPE (gloves, goggles). If inhaled, move to fresh air and seek medical attention .
  • Storage : Store at 0–6°C in airtight containers under nitrogen to prevent protodeboronation .
  • Hazard Mitigation : Avoid contact with oxidizing agents; boronic acids may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How do the steric and electronic properties of the cyano-isopropyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky 1-cyano-1-methylethyl group reduces reaction rates in Suzuki couplings by hindering transmetalation. Mitigate this by using bulky ligands (e.g., SPhos) to stabilize the Pd center .
  • Electronic Effects : The electron-withdrawing cyano group decreases electron density at the boron center, slowing coupling but improving stability against hydrolysis. Fluorine’s electronegativity further directs regioselectivity in aryl-aryl bond formation .
  • Experimental Optimization : Screen solvents (e.g., THF vs. dioxane) and temperatures (80–100°C) to balance steric hindrance and reactivity .

Q. What strategies mitigate protodeboronation during storage or reaction, and how can stability be quantitatively assessed?

  • Methodological Answer :

  • Stabilization : Store under inert gas (argon/nitrogen) and add stabilizing agents like 1,2-dimethoxyethane. Pre-purify starting materials to remove protic impurities .
  • Stability Assays : Monitor degradation via ¹¹B NMR over 24–72 hours. A >10% decrease in boronic acid signal indicates instability. Adjust pH (neutral to slightly basic) to slow hydrolysis .

Q. How can computational modeling predict the compound’s reactivity or potential interference in biochemical assays?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The cyano group lowers LUMO energy, enhancing electrophilicity at boron .
  • PAINS/Brenk Filters : Use cheminformatics tools (e.g., SwissADME) to flag pan-assay interference (PAINS) or toxicity risks. The compound’s boronic acid moiety may trigger false positives in redox-based assays .

Q. What analytical techniques resolve contradictions in reaction yield data across different studies?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare reaction parameters (catalyst loading, solvent purity) between studies. For example, Pd catalyst batches with residual ligands (e.g., PPh₃) can alter yields by 10–15% .
  • Advanced Characterization : Use X-ray crystallography or MALDI-TOF to identify side products (e.g., boroxines) that may skew yield calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 2
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

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